molecular formula C8H8INO B8751632 1-cyclopropyl-4-iodopyridin-2(1H)-one

1-cyclopropyl-4-iodopyridin-2(1H)-one

Cat. No. B8751632
M. Wt: 261.06 g/mol
InChI Key: KQBHKERQMPFHPF-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-iodopyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H8INO and its molecular weight is 261.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-iodopyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-iodopyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-cyclopropyl-4-iodopyridin-2(1H)-one

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

1-cyclopropyl-4-iodopyridin-2-one

InChI

InChI=1S/C8H8INO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2

InChI Key

KQBHKERQMPFHPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC(=CC2=O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-iodopyridin-2(1H)-one (0.2425 g, 1.10 mmol, 1.0 equiv), Cu(OAc)2 (0.2146 g, 1.18 mmol, 1.07 equiv), bipyridine (0.1832 g, 1.17 mmol, 1.07 equiv), cyclopropylboronic acid (0.2122 g, 2.47 mmol, 2.25 equiv) and Na2CO3 (0.2638 g, 2.49 mmol, 2.27 equiv) in dichloroethane (10 mL) was stirred at 70° C. for 18 h. The reaction mixture was quenched with satd aq NH4Cl, diluted with CH2Cl2, and dried over Na2SO4. After the solvent was removed under reduced pressure, the residue was purified by chromatography on silica gel eluted with hexanes/ethyl acetate to afford 0.2309 g (81%) of 1-cyclopropyl-4-iodopyridin-2(1H)-one.
Quantity
0.2425 g
Type
reactant
Reaction Step One
Quantity
0.1832 g
Type
reactant
Reaction Step One
Quantity
0.2122 g
Type
reactant
Reaction Step One
Quantity
0.2638 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2146 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared from (S)-4-(2-hydroxy-2-methylpropyl)-4-phenyl-1-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazepan-2-one and 1-cyclopropyl-4-iodopyridin-2(1H)-one following a procedure analogous to that described in Example 11 Step 2. 1-cyclopropyl-4-iodopyridin-2(1H)-one was prepared as described below.
Name
(S)-4-(2-hydroxy-2-methylpropyl)-4-phenyl-1-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazepan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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